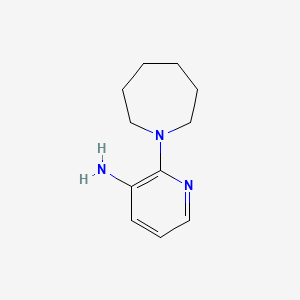

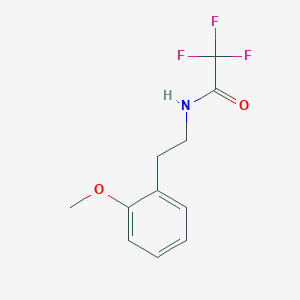

2-(Azepan-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3 . It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da . This compound is used as an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyridin-3-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving “2-(Azepan-1-yl)pyridin-3-amine” are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of anti-tubercular agents . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

2-(Azepan-1-yl)pyridin-3-amine is utilized in the enantioselective synthesis of amines, demonstrating its importance in the development of chiral molecules. A study highlighted the use of palladium catalysis for enantioselective α-C–H coupling, showcasing the compound's role in creating bioactive molecules with high enantioselectivity and regioselectivity (Jain et al., 2016).

Conversion to Enantiomerically Pure Amines

Research has demonstrated the conversion of chiral α-amino acids to enantiomerically pure 3-amino cyclic amines, including 2-(Azepan-1-yl)pyridin-3-amine. This synthesis from natural α-amino acids highlights its utility in producing high-value chiral amines for pharmaceutical applications (Moon & Lee, 1998).

Synthesis of Fluorescent Heterocycles

The compound has been employed in the synthesis of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a one-pot three-component process, have potential applications in materials science due to their fluorescence and partial pH sensitivity (Schramm et al., 2006).

Green Synthesis Approaches

Recent advancements include the green synthesis of saturated cyclic amines, underscoring the importance of environmentally friendly methodologies. The review on facile and green synthetic routes for saturated cyclic amines, including 2-(Azepan-1-yl)pyridin-3-amine, emphasizes the significance of sustainable chemistry practices in the synthesis of bioactive compounds (Hameed et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQKPQFEDNKZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)

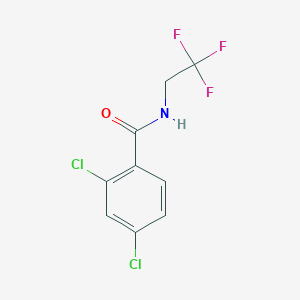

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)

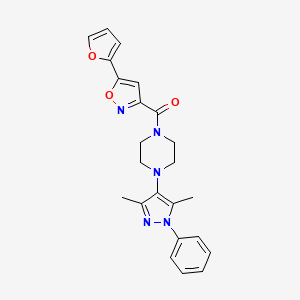

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)